Monooctyl Phthalate-d4

Catalog No.
S12851281
CAS No.
M.F
C16H22O4
M. Wt
282.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monooctyl Phthalate-d4

Product Name

Monooctyl Phthalate-d4

IUPAC Name

2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid

Molecular Formula

C16H22O4

Molecular Weight

282.37 g/mol

InChI

InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)/i7D,8D,10D,11D

InChI Key

PKIYFBICNICNGJ-LLDRQJGISA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCC)[2H])[2H]

Monooctyl Phthalate-d4 is a deuterated derivative of monooctyl phthalate, characterized by the substitution of deuterium atoms for hydrogen in its molecular structure. This compound, with a molecular formula of C16H22O4D4C_{16}H_{22}O_{4}D_{4} and a molecular weight of approximately 278.34 g/mol, is primarily utilized as an internal standard in analytical chemistry due to its unique isotopic labeling properties. The presence of deuterium enhances the compound's stability and allows for precise quantification in various analytical techniques, particularly in mass spectrometry.

Monooctyl Phthalate-d4 exhibits hydrophobic and lipophilic characteristics, making it soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. Its physical properties include a density of about 1.1 g/cm³ and a boiling point of approximately 414.4 °C at 760 mmHg, which are typical for phthalate esters.

Typical of ester compounds:

  • Hydrolysis: The compound can react with water in the presence of an acid or base to yield phthalic acid and octanol.
  • Oxidation: This involves the addition of oxygen or removal of hydrogen, commonly using oxidizing agents like potassium permanganate.
  • Reduction: The addition of hydrogen or removal of oxygen occurs, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: Functional groups may be replaced by other functional groups under appropriate conditions.

These reactions can lead to the formation of various products, including carboxylic acids from oxidation and alcohols from reduction.

The biological activity of Monooctyl Phthalate-d4 is primarily linked to its role in metabolic pathways. As a phthalate ester, it may interact with cellular receptors and enzymes, potentially influencing normal cellular functions. Research indicates that Monooctyl Phthalate-d4 can be used to study the metabolic pathways of phthalates within biological systems. By introducing this compound into biological studies, researchers can track its breakdown products and understand how it is metabolized in the body.

Additionally, Monooctyl Phthalate-d4 serves as a substrate for glucuronidation—a detoxification process mediated by UDP-glucuronosyltransferase enzymes—which enhances the solubility and excretion of phthalates from the body.

The synthesis of Monooctyl Phthalate-d4 typically involves an esterification reaction between phthalic anhydride and 4-methyl-7-octanol in the presence of a catalyst. The general steps are as follows:

  • Reaction Setup: Combine phthalic anhydride with 4-methyl-7-octanol.
  • Catalysis: Introduce an acid catalyst to facilitate the esterification process.
  • Heating: Heat the mixture to promote reaction completion.
  • Purification: Once the reaction is complete, purify the product through crystallization, filtration, washing, and drying to achieve high purity.

Monooctyl Phthalate-d4 has several important applications:

  • Analytical Chemistry: It is widely used as an internal standard for quantifying phthalates in various samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Environmental Studies: The compound aids in studying phthalate contamination in environmental samples.
  • Biomedical Research: It is employed in research examining the effects of phthalates on human health.
  • Industrial

Studies involving Monooctyl Phthalate-d4 focus on its interactions within biological systems. These investigations assess how this compound behaves compared to its non-deuterated counterparts, particularly regarding absorption and metabolism. Research often involves:

  • Metabolic pathway elucidation through tracking breakdown products containing deuterium.
  • Investigating potential disruptions in cellular functions due to interactions with receptors or enzymes.

Monooctyl Phthalate-d4 shares structural similarities with various other phthalates. Here are some comparable compounds:

Compound NameCAS NumberMolecular FormulaUnique Characteristics
Mono-n-octyl phthalate5393-19-1C16H22O4Non-deuterated version used widely in industry
Di-n-octyl phthalate117-84-0C24H38O4Contains two octyl groups; more hydrophobic
Mono-2-ethylhexyl phthalate117-81-7C14H22O4Used as a plasticizer; shorter alkyl chain
Diethyl phthalate84-66-2C12H14O4Common plasticizer; smaller molecular size

The uniqueness of Monooctyl Phthalate-d4 lies in its deuterated structure, which provides enhanced stability and makes it an ideal internal standard for analytical purposes while maintaining similar chemical properties to its non-deuterated analogs. This isotopic distinction allows for improved tracking capabilities in scientific research compared to other similar compounds that lack this feature.

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

282.17691616 g/mol

Monoisotopic Mass

282.17691616 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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